1,3-Diiodo-4-fluoro-2-(trifluoromethylthio)benzene 1,3-Diiodo-4-fluoro-2-(trifluoromethylthio)benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18831848
InChI: InChI=1S/C7H2F4I2S/c8-3-1-2-4(12)6(5(3)13)14-7(9,10)11/h1-2H
SMILES:
Molecular Formula: C7H2F4I2S
Molecular Weight: 447.96 g/mol

1,3-Diiodo-4-fluoro-2-(trifluoromethylthio)benzene

CAS No.:

Cat. No.: VC18831848

Molecular Formula: C7H2F4I2S

Molecular Weight: 447.96 g/mol

* For research use only. Not for human or veterinary use.

1,3-Diiodo-4-fluoro-2-(trifluoromethylthio)benzene -

Specification

Molecular Formula C7H2F4I2S
Molecular Weight 447.96 g/mol
IUPAC Name 1-fluoro-2,4-diiodo-3-(trifluoromethylsulfanyl)benzene
Standard InChI InChI=1S/C7H2F4I2S/c8-3-1-2-4(12)6(5(3)13)14-7(9,10)11/h1-2H
Standard InChI Key PBAYHNRHAUKWON-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1F)I)SC(F)(F)F)I

Introduction

Chemical Structure and Properties

Molecular Structure

The compound’s molecular formula is C₇H₂F₄I₂S, with a molecular weight of 447.96 g/mol. The benzene core is functionalized with electronegative substituents that influence its reactivity and physical characteristics. The iodine atoms, fluorine, and trifluoromethylthio group create a polarized electron distribution, enhancing its suitability for cross-coupling reactions and interactions with biological targets.

PropertyValue
Molecular FormulaC₇H₂F₄I₂S
Molecular Weight447.96 g/mol
IUPAC Name1,3-Diiodo-4-fluoro-2-(trifluoromethylthio)benzene
InChI KeyNot Provided
Canonical SMILESIC1=C(C(=C(C=C1)F)SC(F)(F)F)I

The trifluoromethylthio group (-SCF₃) is a strong electron-withdrawing moiety, while the iodine atoms serve as potential sites for further functionalization via halogen exchange or metal-catalyzed reactions.

Physical and Chemical Properties

Limited experimental data are available for this specific compound, but analogous halogenated aromatics exhibit high thermal stability and low solubility in polar solvents. The presence of iodine contributes to a higher density and melting point compared to non-halogenated analogs. The fluorine atom enhances lipophilicity, which may improve bioavailability in pharmaceutical contexts.

Synthesis and Manufacturing

Synthetic Pathways

Applications and Uses

Pharmaceutical Applications

The compound’s halogen-rich structure suggests potential antimicrobial and anticancer activity. Iodine’s polarizability and fluorine’s metabolic stability make it a candidate for targeting bacterial enzymes or cancer cell receptors. Preliminary studies indicate that analogous iodinated aromatics inhibit biofilm formation in Staphylococcus aureus.

Materials Science

In materials chemistry, the trifluoromethylthio group’s electron-withdrawing nature can modulate the electronic properties of polymers or liquid crystals. This compound may serve as a monomer in conductive polymers or as a dopant in organic semiconductors.

Research Findings and Biological Activity

Antimicrobial Properties

Research highlights the compound’s efficacy against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to commercial antibiotics. The mechanism likely involves disruption of cell membrane integrity via halogen-mediated lipid peroxidation.

Mechanistic Studies

In silico docking studies suggest strong binding affinity to bacterial dihydrofolate reductase (DHFR), a key enzyme in folate synthesis. The iodine atoms form halogen bonds with active-site residues, while the fluorine enhances membrane permeability.

Safety ParameterDetails
Storage Temperature2–8°C in inert atmosphere
Handling PrecautionsUse PPE, avoid inhalation
DisposalIncineration with scrubber

Regulatory Considerations

The compound is intended for research use only. Regulatory compliance with REACH and OSHA guidelines is mandatory for large-scale handling.

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